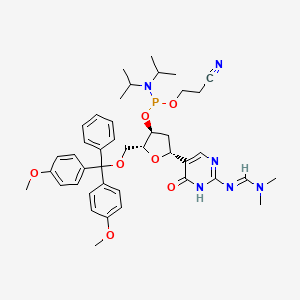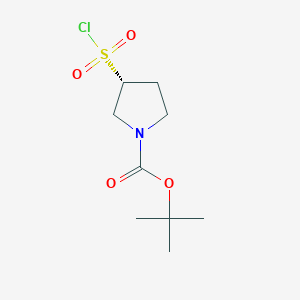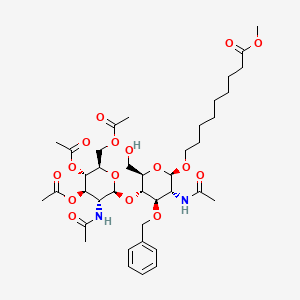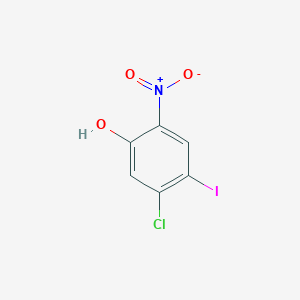
4-Chloro-3-fluoro-2,6-diiodophenol
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 4-CFDIP is represented by the linear formula C6H2ClFI2O . The presence of halogen atoms (chlorine, fluorine, and iodine) in the phenolic compound is crucial in determining its properties and reactivity.
Physical And Chemical Properties Analysis
4-CFDIP has a molecular weight of 398.34 g/mol . It is known for its high solubility in a variety of solvents and its high stability in aqueous solutions. The compound is stored at room temperature .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
4-Chloro-3-fluoro-2,6-diiodophenol is a compound that may not have been extensively studied directly under this specific name in the scientific literature. However, the research applications of related halogenated phenols and their derivatives include their synthesis and characterization for various chemical and biological applications. Studies on similar compounds emphasize the importance of halogen atoms in modifying the physical, chemical, and biological properties of phenolic compounds.
For example, research on the synthesis of new fluorine-containing thiadiazolotriazinones as potential antibacterial agents showcases the utility of halogenated phenols in developing biologically active molecules. The incorporation of fluorine and chlorine into these compounds is crucial for enhancing their antibacterial properties (Holla, Bhat, & Shetty, 2003).
Similarly, the synthesis of novel copolymers of styrene with halogen ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates demonstrates the role of halogenated phenols in the development of new materials. The presence of chloro- and fluoro-substituted monomers influences the properties of the resulting copolymers, highlighting the impact of halogen atoms on material science applications (Savittieri et al., 2022).
Environmental Applications
The study of halogenated phenols in environmental applications, such as their fate in plants and their use in environmental pollution remediation, is another area of research interest. For instance, the sequestration of fluorinated analogs of dichlorophenol by aquatic plants and the investigation of their metabolic products using NMR techniques provide insights into the environmental behavior of these compounds. This research helps understand how plants can accumulate and metabolize halogenated pollutants, contributing to the development of phytoremediation strategies (Tront & Saunders, 2007).
Moreover, the sonochemical degradation of aromatic organic pollutants, including chlorophenols and fluorophenols, underscores the potential of ultrasound technology in mineralizing halogenated organic compounds in water. This approach offers an efficient method for the remediation of contaminated water bodies, demonstrating the practical applications of understanding the chemical properties of halogenated phenols (Goskonda, Catallo, & Junk, 2002).
Safety And Hazards
Propiedades
IUPAC Name |
4-chloro-3-fluoro-2,6-diiodophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClFI2O/c7-2-1-3(9)6(11)5(10)4(2)8/h1,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGXVCKQWUFUDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1I)O)I)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClFI2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-fluoro-2,6-diiodophenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-(piperazin-1-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine](/img/structure/B1434619.png)






![7-(Phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B1434635.png)


